molecular formula C14H14O4 B12906595 3-(Hydroxymethyl)phenethyl furan-3-carboxylate

3-(Hydroxymethyl)phenethyl furan-3-carboxylate

Cat. No.: B12906595
M. Wt: 246.26 g/mol
InChI Key: GTEOIQHZVJFDOG-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)phenethyl furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of both hydroxymethyl and phenethyl groups attached to the furan ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate can be achieved through several methods. One common approach involves the reaction of furan-3-carboxylic acid with 3-(hydroxymethyl)phenethyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, yielding the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)phenethyl furan-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Electrophilic reagents such as bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)phenethyl furan-3-carboxylate.

    Reduction: 3-(Hydroxymethyl)phenethyl furan-3-carbinol.

    Substitution: Various substituted phenethyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(Hydroxymethyl)phenethyl furan-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex furan derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)phenethyl furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylic acid: A simpler derivative with a carboxyl group directly attached to the furan ring.

    3-(Hydroxymethyl)furan: Contains a hydroxymethyl group attached to the furan ring but lacks the phenethyl group.

    Phenethyl furan-3-carboxylate: Similar structure but without the hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)phenethyl furan-3-carboxylate is unique due to the presence of both hydroxymethyl and phenethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenyl]ethyl furan-3-carboxylate

InChI

InChI=1S/C14H14O4/c15-9-12-3-1-2-11(8-12)4-7-18-14(16)13-5-6-17-10-13/h1-3,5-6,8,10,15H,4,7,9H2

InChI Key

GTEOIQHZVJFDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CO)CCOC(=O)C2=COC=C2

Origin of Product

United States

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